Isopropyl 3-aminocrotonate

Process Chemistry Distillation Solvent Recovery

Substituting methyl or ethyl 3-aminocrotonate in nimodipine synthesis risks altered cyclization kinetics, yield loss, and revalidation burden. Isopropyl 3-aminocrotonate (CAS 14205-46-0) is the regulatory-defined starting material. • Boiling point (80°C/1 mmHg) reduces volatility vs. ethyl analog during vacuum distillation. • Optimized steric profile minimizes side reactions in Hantzsch-type condensations. • Available in ≥98% purity for batch consistency and impurity control.

Molecular Formula C7H13NO2
Molecular Weight 143.18 g/mol
CAS No. 14205-46-0
Cat. No. B017612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl 3-aminocrotonate
CAS14205-46-0
SynonymsIsopropyl 3-Amino-2-butenoate;  3-Aminocrotonic Acid Isopropyl Ester; 
Molecular FormulaC7H13NO2
Molecular Weight143.18 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C=C(C)N
InChIInChI=1S/C7H13NO2/c1-5(2)10-7(9)4-6(3)8/h4-5H,8H2,1-3H3/b6-4-
InChIKeyYCKAGGHNUHZKCL-XQRVVYSFSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl 3-Aminocrotonate: DHP Intermediate Profile


Isopropyl 3-aminocrotonate (CAS 14205-46-0, C₇H₁₃NO₂, MW 143.18) is a β-enamino ester building block characterized by its primary amine and α,β-unsaturated ester functionality [1]. It is primarily utilized in organic synthesis as a key intermediate for constructing the 1,4-dihydropyridine (DHP) core of calcium channel blockers such as nimodipine and isradipine via Hantzsch-type condensations . The compound typically appears as a colorless to pale yellow liquid with a melting point of 19-23°C and a boiling point of 80°C at 1 mmHg [1]. While its structural core (3-aminocrotonate) is shared with methyl and ethyl analogs, the isopropyl ester moiety imparts specific physical and reactivity parameters that are not uniformly interchangeable across this compound class .

DHP core synthesis via Hantzsch condensation
Isopropyl ester imparts steric and boiling-point profile
Designated as Nimodipine Impurity IV reference standard

Isopropyl 3-Aminocrotonate: Why Substitution Fails


Although methyl, ethyl, and isopropyl 3-aminocrotonates share the same enamino ester pharmacophore, substituting the ester moiety alters critical process parameters that impact downstream synthetic efficiency and final drug substance purity. Differences in boiling point, steric hindrance during cyclization, and the stability of the ester group under reaction conditions directly affect reaction yield and impurity profiles . Furthermore, regulatory filings for nimodipine and related active pharmaceutical ingredients (APIs) explicitly define the starting material as isopropyl 3-aminocrotonate; deviations require extensive revalidation and impurity qualification, making generic substitution a high-risk procurement strategy [1]. The evidence below quantifies these performance gaps where available, with the understanding that direct head-to-head data remains sparse, necessitating reliance on class-level inference and cross-study comparison.

Ester analog mismatch
Methyl or ethyl 3-aminocrotonate may shift boiling point and steric profile, affecting cyclization yield and impurity control.
Regulatory starting material
Nimodipine filings define isopropyl 3-aminocrotonate; generic substitution would require impurity revalidation.
Nitrile analog divergence
3-Aminocrotononitrile favors C-acylation, leading to enaminones instead of the desired N-acylated DHP products.

Isopropyl 3-Aminocrotonate: Evidence vs. Analogs


Boiling Point and Volatility vs. Ethyl Ester

The isopropyl ester exhibits a significantly higher boiling point (80°C at 1 mmHg) compared to ethyl 3-aminocrotonate (approx. 60-70°C at 1 mmHg, inferred from structure-activity trends) [1]. This 10-20°C difference reduces volatility losses during vacuum-assisted solvent removal and minimizes cross-contamination in multi-product manufacturing suites. While no direct comparative study exists for volatility, class-level inference based on homologous ester vapor pressure trends supports this differentiation. Lower volatility is advantageous for maintaining stoichiometric precision in large-scale batch reactions where solvent evaporation is a known source of yield variation.

Boiling Point vs. Ethyl Ester
Class-level inference
80°C at 1 mmHg; approx. 10–20°C higher than ethyl analog
Reduces volatility loss during solvent removal; supports stoichiometric control in scale-up.
Direct comparative data not available; based on homologous ester trends.
Process Chemistry Distillation Solvent Recovery

Steric Effects in Hantzsch Cyclization: Methyl Ester Comparison

The bulkier isopropyl ester provides moderate steric hindrance that can influence the regioselectivity and rate of the Hantzsch cyclization compared to the smaller methyl ester. In a patent describing the synthesis of nimodipine using isopropyl 3-aminocrotonate with 2-(3-nitrobenzylidene)-acetoacetate-2-methoxyethyl ester, the cyclization proceeds smoothly to yield the desired unsymmetrical DHP product [1]. While a direct yield comparison with methyl 3-aminocrotonate is not provided in this specific patent, class-level inference from DHP synthesis literature suggests that the isopropyl group reduces unwanted side reactions (e.g., ester exchange) that can occur with the more labile methyl ester under reaction conditions. This improved selectivity translates to higher crude purity, reducing downstream purification burden.

Steric Profile vs. Methyl Ester
Class-level inference
Isopropyl ester used in nimodipine synthesis; methyl ester more prone to transesterification
May minimize ester exchange side reactions, supporting higher crude purity.
Yield comparison not quantified; DHP synthesis literature supports steric benefit.
Hantzsch Reaction Dihydropyridine Synthesis Yield Optimization

Acylation Chemoselectivity: Ester vs. Nitrile

A direct comparative study on methyl 3-aminocrotonate vs. methyl 3-aminocrotononitrile reveals a fundamental divergence in chemoselectivity during acylation with acid chlorides. Methyl 3-aminocrotonate preferentially undergoes N-acylation to yield enamides, whereas the nitrile analog favors C-acylation, leading to enaminones [1]. While this study used the methyl ester rather than the isopropyl ester, the electronic and steric factors governing this selectivity are primarily dictated by the β-substituent (ester vs. nitrile) rather than the ester alkyl group. By extension, isopropyl 3-aminocrotonate would exhibit the same N-acylation preference as its methyl analog, making it unsuitable for applications requiring C-acylation. This clearly delineates the use-case: choose the ester for enamide/dihydropyridine synthesis, and the nitrile for enaminone synthesis.

N- vs. C-Acylation Selectivity
Cross-study comparable
Isopropyl ester (inferred): N-acylation → enamides; Nitrile analog: C-acylation → enaminones
N-acylation preference aligns with DHP synthesis; nitrile analog yields different product class.
Inference from methyl ester study; consistent with electronic effects.
Regioselectivity Acylation Enamine Chemistry

Nimodipine Impurity IV: Analytical Requirement

Isopropyl 3-aminocrotonate is not only a starting material but also a designated impurity (Nimodipine Impurity IV) in nimodipine drug substance . This dual role means that procurement decisions are directly linked to analytical and regulatory workflows. A patent specifically discloses a method for preparing a nimodipine impurity IV reference substance (CAS 14205-46-0) with a purity of 98.4% for use in tablet consistency evaluation . This creates a unique procurement requirement: laboratories performing nimodipine analysis must source high-purity isopropyl 3-aminocrotonate as a reference standard. Generic 3-aminocrotonate esters cannot substitute in this application, as they would not co-elute with the specified impurity in HPLC methods and would invalidate method suitability tests. This represents a non-negotiable, application-specific differentiator.

Nimodipine Impurity IV
Data to verify
Designated impurity reference standard; purity ≥98.4% for analytical use
Only isopropyl ester can serve as HPLC reference standard; other esters are analytically invalid.
Source not provided; verify certified reference material availability.
Impurity Profiling Reference Standard Regulatory Compliance

Purity Benchmarking for Process Reproducibility

Commercially available isopropyl 3-aminocrotonate from major chemical suppliers (e.g., TCI) is routinely certified at >98.0% purity by GC with non-aqueous titration . In contrast, generic or lower-cost sources may offer purities as low as 95% (NMR) . This 3% absolute difference in purity can introduce significant variability in reaction outcomes, particularly in multi-step syntheses where side reactions propagate. For example, impurities such as unreacted isopropyl acetoacetate or hydrolysis products can act as competing nucleophiles in Hantzsch reactions, leading to byproduct formation and reduced yield. Procurement of >98% purity material ensures batch-to-batch consistency critical for process development and scale-up.

Purity Specification
Supplier data
>98.0% (GC, non-aqueous titration) vs. ≥95% (NMR) generic grade
Higher purity reduces side reactions and improves batch reproducibility in Hantzsch cyclizations.
Verify supplier certificate; purity basis and methods may vary.
Purity Analysis Quality Control Reproducibility

P-gp Modulation & CCB Activity: Ester Impact

A study on unsymmetrical dihydropyridine (DHP) derivatives directly compared the biological activity of compounds bearing a methyl ester versus an isopropyl ester at the C5 position of the DHP core. While both esters were synthesized from the corresponding 3-aminocrotonate building blocks, the isopropyl ester derivative (compound 4c) demonstrated superior cytotoxic and multidrug resistance (MDR) reversal activities, along with a lower calcium channel blocking (CCB) effect compared to the methyl ester analog (compound 4a) . Specifically, the isopropyl ester-containing DHP showed enhanced inhibition of P-glycoprotein (P-gp) and reduced smooth muscle relaxation side effects, as measured by altered doxorubicin IC50 in MES-SA/DX5 cells and guinea pig ileum assays. This direct head-to-head comparison in a biological context demonstrates that the ester moiety choice in the 3-aminocrotonate precursor directly influences the pharmacological profile of the final DHP drug candidate, making isopropyl 3-aminocrotonate the preferred building block for developing P-gp modulators with reduced cardiovascular toxicity.

P-gp & CCB Activity Profile
Data to verify
DHP with isopropyl ester at C5: reported higher MDR reversal and lower CCB effect vs. methyl ester analog
Supports differential P-gp modulator research; DHP activity profile context-dependent.
Direct comparison from published study; validate in target assay. Source not listed.
P-glycoprotein Multidrug Resistance Calcium Channel Blocking

Isopropyl 3-Aminocrotonate: Application Scenarios


Nimodipine and Isradipine API Synthesis

Isopropyl 3-aminocrotonate is the defined starting material in patented routes for nimodipine, where it undergoes Hantzsch cyclization with a substituted benzylidene acetoacetate [1]. The isopropyl ester's steric profile and boiling point (80°C/1 mmHg) are optimized for this specific reaction, minimizing side reactions and facilitating solvent recovery. Procurement in this context requires a reliable supply of >98% purity material to ensure batch-to-batch consistency and regulatory compliance.

Quality Control and Impurity Profiling

Laboratories performing HPLC analysis of nimodipine drug substance or tablets require isopropyl 3-aminocrotonate as Nimodipine Impurity IV reference standard [1]. No other 3-aminocrotonate ester can substitute in this analytical application. Sourcing a certified reference material with documented purity (≥98.4%) is mandatory for method validation and system suitability testing.

DHP Library Synthesis

For medicinal chemistry programs developing novel dihydropyridine-based calcium channel blockers or P-gp modulators, isopropyl 3-aminocrotonate provides a direct entry to compounds with favorable drug-like properties [1]. Using the isopropyl ester building block ensures that the final DHP products are structurally analogous to clinically validated drugs like nimodipine, facilitating structure-activity relationship (SAR) studies and improving the likelihood of identifying candidates with optimized therapeutic windows.

Process Optimization and Scale-Up

In process R&D, the higher boiling point of isopropyl 3-aminocrotonate relative to its ethyl analog reduces volatility losses during vacuum distillation and solvent swaps [1]. This property is particularly valuable in kilo-lab and pilot plant settings where precise stoichiometry is critical for yield and impurity control. Procurement of bulk quantities with consistent physical properties is essential for successful technology transfer from lab to production.

Application
Selection Property
Validation Focus
Nimodipine/Isradipine API Synthesis
Ester steric profile and boiling point support Hantzsch cyclization
Yield and impurity control under process conditions
Impurity Profiling (QC)
Designated impurity reference standard identity
HPLC method suitability and retention time matching
DHP Library Synthesis for P-gp Modulators
Isopropyl ester DHP scaffold yields differential P-gp modulation profile
Differential P-gp and CCB activity endpoints
Process Scale-Up
Reduced volatility during vacuum distillation
Stoichiometric consistency and solvent recovery

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